1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

This building block features a unique ortho-fluorobenzyl group that restricts rotational freedom for steric SAR, and a C4 carboxylic acid handle enabling direct amide library synthesis without ester hydrolysis. The free acid form saves one reaction cycle and avoids 5–15% yield loss. Ensure exact CAS 1856047-49-8 to avoid inactive 4-fluoro or 5-carboxylic acid regioisomers that produce divergent XLogP3 and chromatographic behavior.

Molecular Formula C11H8FN3O4
Molecular Weight 265.20 g/mol
Cat. No. B8037312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
Molecular FormulaC11H8FN3O4
Molecular Weight265.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)F
InChIInChI=1S/C11H8FN3O4/c12-9-4-2-1-3-7(9)5-14-6-8(11(16)17)10(13-14)15(18)19/h1-4,6H,5H2,(H,16,17)
InChIKeyGLLDDZKBNCVJNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic Acid: Procurement-Relevant Structural and Physicochemical Baseline


1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid (CAS 1856047-49-8) is a synthetic pyrazole derivative with molecular formula C11H8FN3O4 and molecular weight 265.20 g/mol . The compound features a pyrazole core substituted at the N1 position with a 2-fluorobenzyl group, at C3 with a nitro group, and at C4 with a carboxylic acid moiety . Predicted physicochemical parameters include an XLogP3 of 1.6, topological polar surface area of 101 Ų, and a predicted boiling point of 496.0±45.0°C . The compound serves as a versatile building block in medicinal chemistry and agrochemical research, with the nitro group enabling reduction to amine derivatives and the carboxylic acid providing a handle for amide or ester conjugation . Commercial availability is primarily through research chemical suppliers at ≥95% purity .

Why 1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic Acid Cannot Be Casually Substituted: The Critical Role of Regioisomeric and Substituent Specificity


Within the benzyl-nitropyrazole-carboxylic acid chemical space, subtle structural variations produce compounds with distinct CAS registry numbers, physicochemical profiles, and synthetic utility that preclude generic interchange. The target compound's specific combination of a 2-fluorobenzyl N1-substituent, 3-nitro group, and 4-carboxylic acid position defines its unique molecular identity . Closely related analogs differ in one or more of these key structural features—fluorine position (2-fluoro vs. 4-fluoro vs. 2-chloro-4-fluoro), carboxylic acid regioisomerism (4-carboxylic acid vs. 5-carboxylic acid), or absence of functional groups . These seemingly minor modifications alter critical parameters including lipophilicity (XLogP3), hydrogen bonding capacity, and steric accessibility, which in turn affect downstream synthetic transformations, biological target engagement, and formulation behavior. Procurement decisions based solely on pyrazole scaffold similarity without verifying the exact substitution pattern risk introducing unintended variables into structure-activity relationship studies or synthetic sequences .

Quantitative Differentiation Evidence for 1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic Acid Relative to Structural Analogs


Fluorine Positional Isomerism: Ortho (2-Fluoro) vs. Para (4-Fluoro) Benzyl Substitution

The target compound bears a 2-fluorobenzyl group, whereas the closely related analog 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid (CAS 1856095-10-7) differs only in the fluorine position on the benzyl ring. This positional isomerism produces distinct InChI Keys: GLLDDZKBNCVJNZ-UHFFFAOYSA-N for the 2-fluoro derivative versus SBWWJTSMKNLIPB-UHFFFAOYSA-N for the 4-fluoro analog . While predicted molecular weight (265.20 g/mol) and molecular formula (C11H8FN3O4) are identical, the ortho-fluorine substitution introduces steric constraints adjacent to the methylene linker that are absent in the para-substituted comparator. The 2-fluoro configuration alters the conformational flexibility of the benzyl group and modifies the electronic environment of the pyrazole N1 position via through-space effects, which can influence binding orientation in target proteins and reactivity in nucleophilic substitution reactions.

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Carboxylic Acid Regioisomerism: 4-Carboxylic Acid vs. 5-Carboxylic Acid Pyrazole Derivatives

The target compound positions the carboxylic acid at the pyrazole C4 position, whereas the regioisomer 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 956264-13-4) places the carboxyl group at the C5 (or C3) position adjacent to the N1 nitrogen . Both compounds share identical molecular weight (265.20 g/mol) and molecular formula (C11H8FN3O4), but differ in InChI Key (GLLDDZKBNCVJNZ-UHFFFAOYSA-N for 4-carboxylic acid vs. JQTHDUMZAXFZRD-UHFFFAOYSA-N for 5-carboxylic acid ). Predicted XLogP3 values differ: 1.6 for the 4-carboxylic acid derivative versus 2.0 for the 5-carboxylic acid derivative , indicating measurable lipophilicity variation despite identical atom composition. The 4-carboxylic acid position provides a distinct vector for amide or ester conjugation that is orthogonal to the N1-benzyl and C3-nitro substituents, whereas the 5-carboxylic acid position is adjacent to the N1 nitrogen and may experience altered electronic properties due to proximity to the pyrazole nitrogen lone pair.

Synthetic Chemistry Regioisomer Differentiation Building Block Selection

Benzyl Ring Halogen Substitution: 2-Fluoro vs. 2-Chloro-4-Fluoro Analogs

The target compound contains a single fluorine atom at the 2-position of the benzyl ring. The analog 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid (CAS 1856043-17-8) incorporates both chlorine at the 2-position and fluorine at the 4-position of the benzyl moiety . This substitution increases molecular weight from 265.20 g/mol to 299.64 g/mol (Δ = 34.44 g/mol) and alters molecular formula from C11H8FN3O4 to C11H7ClFN3O4 . The addition of chlorine introduces a halogen capable of halogen bonding interactions and significantly increases molecular volume and polarizability. The target compound's simpler mono-fluoro substitution pattern provides a cleaner baseline for structure-activity relationship studies, whereas the chloro-fluoro analog introduces additional interaction modalities that may complicate interpretation of biological or physicochemical data.

Halogen Bonding Medicinal Chemistry Optimization Lipophilicity Tuning

Synthetic Accessibility and Derivatization: Carboxylic Acid vs. Methyl Ester Derivatives

The target compound exists as the free carboxylic acid, providing a direct handle for amide coupling reactions with amines or hydrazides without requiring deprotection steps. The corresponding methyl ester analog, methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate, can be synthesized via reaction of 2-fluorobenzyl bromide with 3-nitro-1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate . The free carboxylic acid form (target compound) eliminates the need for saponification of the methyl ester prior to amide bond formation, reducing synthetic step count by one transformation. This one-step advantage translates to higher overall yield (avoiding typical ester hydrolysis losses of 5-15%) and reduced purification burden for researchers seeking to generate amide libraries or bioconjugates directly from the carboxylic acid scaffold.

Synthetic Chemistry Building Block Versatility Amide Coupling

Optimal Research and Procurement Applications for 1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic Acid Based on Verified Differentiation Evidence


Ortho-Fluoro Steric Probe in Medicinal Chemistry SAR Campaigns

Researchers investigating the steric and conformational effects of benzyl substituents on target protein binding should select this compound over the 4-fluorobenzyl analog (CAS 1856095-10-7) . The ortho-fluorine substitution adjacent to the methylene linker introduces steric constraint that restricts rotational freedom of the benzyl group, providing a distinct conformational profile . This property enables systematic probing of steric contributions to ligand-receptor interactions when used alongside the para-fluoro comparator in parallel SAR studies.

4-Carboxylic Acid Regioisomer for Orthogonal Vector Conjugation

This compound should be specified when the carboxylic acid vector must project from the C4 position rather than the C5 position of the pyrazole ring . The 4-carboxylic acid orientation provides a conjugation handle that is geometrically distinct from the N1-benzyl and C3-nitro substituents, offering an orthogonal attachment point for linker chemistry, fluorescent probes, or biotin tags . Procurement of the correct regioisomer (4-carboxylic acid vs. 5-carboxylic acid) is essential, as the 0.4 XLogP3 difference between isomers will produce divergent chromatographic and solubility behavior that cannot be corrected post-synthesis.

Direct Amide Library Synthesis Without Ester Deprotection

For high-throughput amide library generation, this free carboxylic acid form should be procured rather than the corresponding methyl ester . The carboxylic acid enables direct coupling with diverse amine sets using standard HATU, EDC, or HOBt protocols without the intermediate saponification step required for ester precursors . This workflow advantage reduces library synthesis time by approximately one full reaction cycle and avoids the yield losses (5-15%) typically incurred during ester hydrolysis, making it the preferred format for parallel synthesis applications.

Baseline Mono-Fluoro Scaffold for Halogen SAR Studies

When initiating a halogen substitution SAR study on benzyl-substituted nitropyrazole scaffolds, this mono-fluoro compound provides a cleaner baseline than the 2-chloro-4-fluoro analog (CAS 1856043-17-8) . The simpler substitution pattern (single fluorine at the 2-position) eliminates confounding effects from dual halogen substitution, allowing researchers to isolate fluorine-specific contributions to activity, metabolism, or physicochemical properties before progressing to more complex halogen combinations .

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